

Independent verification of the synthesis of 18-Methoxycoronaridine

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An Independent Researcher's Guide to the Synthesis of 18-Methoxycoronaridine

For researchers and drug development professionals, the synthesis of 18-Methoxycoronaridine (18-MC) is a focal point of study due to its potential as a non-addictive therapeutic for substance use disorders. As a synthetic analog of ibogaine, 18-MC offers anti-addictive properties without the hallucinogenic and cardiotoxic side effects associated with its parent compound.[1][2][3] This guide provides an objective comparison of the primary synthetic strategies for obtaining enantiomerically pure (+)-18-MC, the biologically active form, supported by experimental data and detailed protocols.

Comparison of Synthetic Strategies

Two principal strategies dominate the synthesis of enantiomerically pure (+)-18-Methoxycoronaridine:

- Racemic Synthesis followed by Chemical Resolution: This is the more traditional and widely documented approach. It involves the initial synthesis of a racemic mixture of (±)-18-MC, which is then separated into its individual enantiomers.[1] The separation is typically achieved by reacting the racemic base with a chiral resolving agent to form diastereomers, which can be separated chromatographically.[4][5][6] This method is robust but requires an additional resolution step, which can impact the overall yield.
- Enantioselective Total Synthesis: This more modern approach introduces chirality early in the synthetic process using a chiral auxiliary.[1] This strategy directs the stereochemical



outcome of key reactions, leading directly to the desired enantiomer. While potentially more efficient by avoiding a final resolution step, the development of a scalable enantioselective synthesis can be more complex.[1][7]

Data Presentation: Performance Comparison

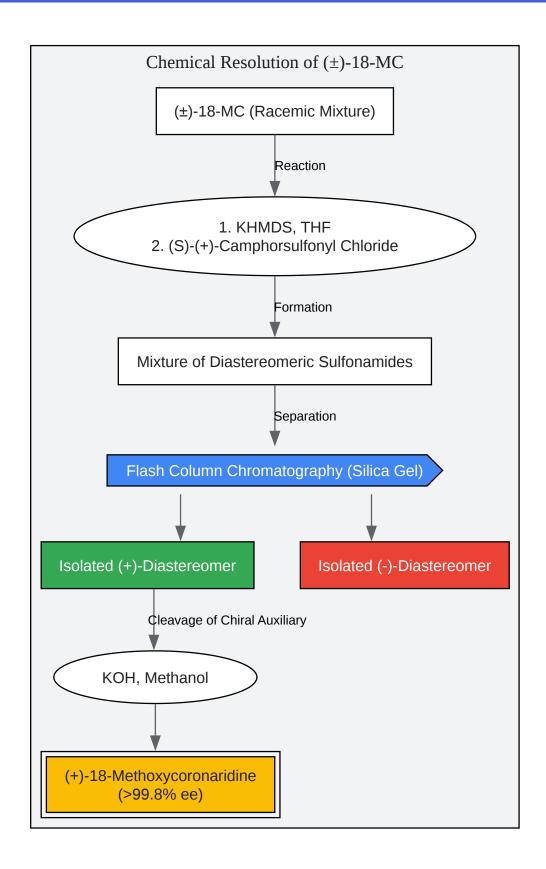
The following table summarizes the reported quantitative data for the key steps in the synthesis of (+)-18-MC via the chemical resolution pathway. Data for a direct enantioselective total synthesis is less explicitly detailed in the available literature.

Parameter	Racemic Synthesis & Resolution Pathway	Enantioselective Total Synthesis Pathway
Overall Yield	A 13-step synthesis of the racemic mixture has been reported with an overall yield of approximately 7%.[1]	Data not explicitly stated.
Resolution Step Yield	61% for the (+)-enantiomer after purification.[6] Another report cites a 77% yield for the (+)-diastereomer isolation step. [6]	Not Applicable.
Final Product Purity	>99.8% enantiomeric excess (ee) as determined by chiral HPLC analysis.[6]	Data not explicitly stated.
Scalability	Has been scaled to produce gram quantities of each enantiomer.[6] Phase II SBIR grant aimed to optimize for kilogram scale.[7]	Phase I SBIR grant aimed to establish viability.[7]

Experimental Workflow Visualization

The following diagram illustrates the key steps involved in the most commonly documented method for isolating enantiomerically pure (+)-18-MC: chemical resolution of a racemic mixture.





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Caption: Workflow for the synthesis of (+)-18-MC via chemical resolution.



Experimental Protocols

Below is a detailed methodology for the chemical resolution of racemic (±)-18-methoxycoronaridine, synthesized from publicly available research protocols.[1][6]

Formation of Diastereomeric Sulfonamides

- Objective: To react the racemic mixture of 18-MC with a chiral resolving agent to form a separable mixture of diastereomers.
- Procedure:
 - Dissolve racemic (±)-18-methoxycoronaridine in anhydrous tetrahydrofuran (THF) at room temperature (23 °C).[1]
 - Add potassium hexamethyldisilazane (KHMDS) to the solution to deprotonate the indole nitrogen.[1]
 - After stirring, cool the reaction mixture to 4 °C.[1]
 - Add a solution of (S)-(+)-camphorsulfonyl chloride in THF.[1][6]
 - Allow the reaction to warm to room temperature and stir until completion, which can be monitored by Thin Layer Chromatography (TLC).[1]
 - Quench the reaction with a saturated aqueous solution of ammonium chloride.

Separation of Diastereomers

- Objective: To separate the two newly formed diastereomers using chromatography.
- Procedure:
 - Purify the crude mixture using flash column chromatography on a silica gel stationary phase.[1][6]
 - Elute the diastereomers using a gradient of ethyl acetate in dichloromethane (e.g., 5-10% ethyl acetate).[1][6]



 Collect the fractions containing each pure diastereomer and concentrate them under reduced pressure.[1]

Cleavage of the Chiral Auxiliary

- Objective: To remove the camphorsulfonyl group to yield the enantiomerically pure 18-MC.
- Procedure:
 - Dissolve the isolated (+)-diastereomer in methanol at room temperature.
 - Add a solution of potassium hydroxide (KOH) and stir the mixture until the sulfonamide cleavage is complete (monitored by TLC).[1][6]
 - Neutralize the reaction mixture using 1 M hydrochloric acid (HCl) in diethyl ether.
 - Extract the final product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield pure (+)-18methoxycoronaridine.[1]

Final Purification and Salt Formation

- Objective: To achieve high purity and prepare a stable salt form for biological testing.
- Procedure:
 - Further purification can be achieved by recrystallization. One documented method involves co-crystallizing the opposite enantiomer as a racemate from a methylene chloride:diethyl ether:hexanes (1:5:5) solution at -20 °C, which is then removed by filtration.[6]
 - The enantiomerically pure free base is then converted to the corresponding hydrochloride salt for improved stability and handling.[6]

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